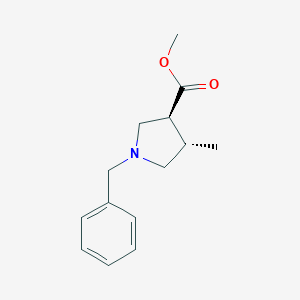

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181114-98-7, 473914-76-0 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

This guide provides a comprehensive technical overview of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, a chiral heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural significance, physicochemical properties, stereoselective synthesis, and its role as a valuable intermediate in the creation of complex pharmaceutical agents.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of contemporary drug discovery.[1][2][3] Its prevalence in over 37 FDA-approved drugs underscores its importance as a "privileged scaffold".[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring impart a non-planar, three-dimensional structure that is highly advantageous for exploring pharmacophore space and achieving specific, high-affinity interactions with biological targets.[4]

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a polysubstituted pyrrolidine derivative. Its key structural features include:

-

A defined stereochemistry at the C3 and C4 positions ((3S,4S) configuration), which is critical for enantioselective interactions with chiral biological molecules like proteins and enzymes.[2]

-

An N-benzyl group, which serves as a common protecting group but can also be integral to the pharmacophore of a final active pharmaceutical ingredient (API).

-

A methyl ester at the C3 position and a methyl group at the C4 position, providing functional handles for further synthetic elaboration.

This combination of features makes it a highly valuable chiral building block for constructing more complex molecules, particularly in the development of novel therapeutics.[5][6]

Physicochemical and Structural Properties

Precise characterization is fundamental to the application of any chemical intermediate. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted and are benchmarked against similar structures.

| Property | Value | Source / Method |

| CAS Number | 885958-67-8 (Stereochemistry may vary) | [5] |

| Molecular Formula | C₁₄H₁₉NO₂ | Computed |

| Molecular Weight | 233.31 g/mol | Computed |

| IUPAC Name | methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | IUPAC Naming |

| Appearance | Expected to be an oil or low-melting solid | Inference |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inference |

| Storage Condition | Store at room temperature in a dry environment | [5] |

Note: The listed CAS number is for a compound identified as METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE; confirmation of its specific stereoisomer is recommended.

Stereoselective Synthesis: A Proposed Pathway

The synthesis of polysubstituted pyrrolidines with precise stereochemical control is a significant challenge in organic chemistry. A plausible and efficient route to obtain the (3S,4S) isomer of the title compound involves an asymmetric Michael addition, a powerful method for creating chiral centers.[7][8][9]

Rationale for the Synthetic Approach

The proposed synthesis leverages a well-established organocatalytic Michael addition of a nitromethane equivalent to an α,β-unsaturated ester. This is followed by a reductive cyclization to form the pyrrolidine ring. This approach is chosen for its high stereoselectivity and atom economy. The stereochemistry at the C3 and C4 positions is established during the initial conjugate addition, guided by a chiral catalyst.

Proposed Experimental Protocol

Step 1: Asymmetric Michael Addition

-

To a solution of methyl (E)-but-2-enoate (1.0 eq) in toluene (0.2 M) at -20°C, add a chiral organocatalyst, such as a diarylprolinol silyl ether (0.1 eq).

-

Add nitromethane (1.5 eq) to the mixture.

-

Stir the reaction at -20°C for 48-72 hours, monitoring by TLC for the consumption of the enoate.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting γ-nitro ester intermediate by flash column chromatography.

Step 2: Reductive N-Alkylation and Cyclization

-

Dissolve the purified γ-nitro ester (1.0 eq) in methanol (0.1 M).

-

Add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Add Palladium on carbon (10 wt. %) to the mixture.

-

Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. The hydrogenation will reduce the nitro group to an amine, which then undergoes reductive amination with benzaldehyde and subsequent intramolecular cyclization to form the pyrrolidine ring.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate.

Synthetic Workflow Diagram

Caption: Proposed two-step stereoselective synthesis workflow.

Applications in Drug Discovery and Development

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is not typically an end-product but rather a high-value intermediate. Its utility lies in its pre-installed stereocenters and functional groups, which allow for efficient and predictable elaboration into more complex drug candidates.

Role as a Chiral Building Block

The pyrrolidine core is found in a wide array of biologically active compounds, including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agents.[3][10][11] The specific (3S,4S) stereochemistry of the title compound can be crucial for binding to target proteins, where even a single stereocenter inversion can lead to a complete loss of activity.

Potential Therapeutic Targets

Derivatives of this intermediate could be designed to target a variety of enzymes and receptors. For example:

-

Protease Inhibitors: The rigid pyrrolidine scaffold can mimic peptide backbones, making it an excellent starting point for inhibitors of proteases, such as those involved in viral replication (e.g., HIV protease) or cancer progression.[12]

-

Receptor Antagonists/Agonists: The functional groups can be modified to interact with specific receptors, such as chemokine receptors (e.g., CXCR4) involved in inflammation and cancer metastasis.[3]

-

Enzyme Inhibitors: The scaffold can be elaborated to target enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in the treatment of diabetes.[3]

Logical Flow from Intermediate to Drug Candidate

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate represents a strategically important molecule for synthetic and medicinal chemists. Its value is derived from the three-dimensional architecture and defined stereochemistry of the pyrrolidine core, which is a highly sought-after feature in modern drug design. While it may not possess intrinsic biological activity, its true power lies in its role as a sophisticated building block, enabling the efficient and stereocontrolled synthesis of the next generation of therapeutic agents. This guide has provided a framework for understanding its properties, synthesis, and vast potential in the pharmaceutical sciences.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2][4]

-

Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link][3]

-

Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Arch Pharm (Weinheim), 353(12), e2000136. [Link][10][13]

-

Azam, M. A., & Singh, P. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 667-681. [Link][11]

-

PubChem. (n.d.). benzyl (3S,4S)-4-methylpyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link][14]

-

MySkinRecipes. (n.d.). METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE. [Link][5]

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5521-5525. [Link][7][8]

-

MySkinRecipes. (n.d.). (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride. [Link][12]

-

Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link][9]

-

ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link][15]

-

ResearchGate. (2009). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link][16]

-

PubChem. (n.d.). (3S,4S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link][17]

-

PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. [Link][18]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 13. researchgate.net [researchgate.net]

- 14. benzyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | C13H17NO2 | CID 105580955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. (3S,4S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | C18H26N2O5 | CID 23635905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with specific stereochemistry and functional groups, makes it a valuable building block in the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of its physicochemical properties, a plausible stereoselective synthetic route, and detailed analytical methodologies for its characterization. The content herein is curated to provide researchers and drug development professionals with the technical insights necessary for its effective utilization in their scientific endeavors.

Introduction: The Strategic Importance of a Chiral Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic drugs.[3] Its conformational rigidity and the stereochemical arrangement of its substituents play a pivotal role in defining the biological activity of the parent molecule. Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, with its defined trans stereochemistry, presents a unique three-dimensional arrangement of its benzyl, methyl, and methyl carboxylate groups. This specific orientation is crucial for precise molecular recognition and interaction with biological targets, making it a sought-after intermediate in the design of novel therapeutics.[4] This guide will deconstruct the key attributes of this molecule, providing a foundational understanding for its application in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and for predicting the properties of its derivatives.

Core Properties

The fundamental properties of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate are summarized in the table below. These values, including predicted data, provide a baseline for its scientific application.

| Property | Value | Source |

| CAS Number | 181114-98-7 | ChemicalBook |

| Molecular Formula | C₁₄H₁₉NO₂ | Echemi |

| Molecular Weight | 233.31 g/mol | Echemi |

| Appearance | Light yellow liquid (Predicted) | ChemicalBook |

| Boiling Point | 302.2 ± 35.0 °C (Predicted) | ChemicalBook |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.38 ± 0.60 (Predicted) | ChemicalBook |

Lipophilicity and Solubility: Key Determinants of "Drug-likeness"

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and solubility are critical parameters that influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

LogP (Octanol-Water Partition Coefficient): This value indicates the distribution of a compound between a nonpolar (octanol) and a polar (water) phase. A balanced LogP is often crucial for drug absorption and distribution. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more practical measure.[5]

-

Solubility: The solubility of an intermediate in various solvents is essential for reaction setup, purification, and formulation. Aqueous solubility is particularly critical for predicting the bioavailability of downstream active pharmaceutical ingredients (APIs).[6]

To ensure the accuracy of these critical parameters, experimental determination is indispensable. Here, we outline the principles and methodologies for their measurement.

Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method remains the "gold standard" for its direct measurement of the partition coefficient.[7]

-

Principle: This method relies on the direct measurement of a compound's concentration in two immiscible liquid phases (n-octanol and water) at equilibrium.[7] The ratio of these concentrations gives the partition coefficient, P.

-

Methodology:

-

Prepare mutually saturated solutions of n-octanol and water.

-

A known amount of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is dissolved in one of the phases.

-

The two phases are combined in a flask and agitated until equilibrium is reached (typically for several hours).

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

-

Protocol for pKa Determination (Potentiometric Titration)

The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[9]

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa corresponds to the pH at which the compound is 50% ionized.[10][11]

-

Methodology:

-

A solution of the compound of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent. The ionic strength is kept constant with a background electrolyte like KCl.[10]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve corresponds to the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the compound.[11][12]

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a certain pH) at a controlled temperature. The concentration of the dissolved compound in the saturated solution represents its equilibrium solubility.[2][13]

-

Methodology:

-

An excess amount of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is added to a flask containing the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

-

Synthesis and Stereochemical Control

Proposed Stereoselective Synthetic Pathway

A logical approach involves the asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated ester, followed by cyclization.

Detailed Synthetic Protocol

-

Asymmetric Michael Addition: The conjugate addition of N-benzyl nitromethane to a chiral α,β-unsaturated ester (derived from a chiral auxiliary) in the presence of a suitable base would establish the two adjacent stereocenters with high diastereoselectivity.

-

Reduction of the Nitro Group: The nitro group of the Michael adduct is then reduced to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with zinc in acetic acid).

-

Intramolecular Cyclization: Upon formation, the primary amine undergoes spontaneous or base-catalyzed intramolecular cyclization onto the ester carbonyl, forming the pyrrolidinone ring.

-

Reduction and Esterification: The lactam is then reduced to the corresponding pyrrolidine. Subsequent esterification of the carboxylic acid with methanol under acidic conditions (e.g., SOCl₂ in methanol) would yield the final product, methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide key information about the structure. Diagnostic signals would include the benzylic protons, the methyl group doublet, the methoxy singlet of the ester, and the multiplets corresponding to the pyrrolidine ring protons. The coupling constants between the protons at C3 and C4 would be crucial in confirming the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the methoxy carbon, the methyl carbon, and the carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For N-benzyl pyrrolidine derivatives, characteristic fragmentation often involves the loss of the benzyl group or cleavage of the pyrrolidine ring.[14][15]

Chromatographic Purity Assessment

Protocol for HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.[6][12]

-

Principle: The compound is passed through a column packed with a stationary phase, and its separation from impurities is achieved based on differential partitioning between the stationary and mobile phases.[16][17]

-

Methodology:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is standard.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak purity can be further assessed using a photodiode array (PDA) detector.[13]

-

Applications in Drug Discovery and Development

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[10] Its utility stems from the ability to further functionalize the molecule at the ester and the benzyl-protected nitrogen.

-

As a Scaffold: The rigid pyrrolidine core serves as a scaffold to orient appended functional groups in a precise spatial arrangement, which is critical for high-affinity binding to biological targets.[18]

-

Synthesis of Bioactive Molecules: This intermediate is particularly useful in the synthesis of compounds targeting receptors and enzymes where specific stereochemistry is required for activity. For example, similar 3,4-disubstituted pyrrolidine carboxylic acid derivatives have been investigated as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of metabolic diseases like type 2 diabetes.[4] The benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be further derivatized to introduce additional diversity and modulate the pharmacological profile of the final compounds.

Conclusion

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a strategically important chiral building block in modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of novel and potent therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties, a viable synthetic strategy, and detailed analytical protocols. A thorough understanding and application of this knowledge will empower researchers to fully leverage the potential of this valuable chemical entity in their pursuit of innovative medicines.

References

- Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

Pharmacopeia. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Torontech. (2024). HPLC Testing and Analysis – Detailed Guide for Accurate Results. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE. Retrieved from [Link]

- Avdeef, A. (2013).

- Tripathi, D., & et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.

-

ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

-

StudyCorgi. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

- Dong, M. W. (2018).

-

Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis. (n.d.). Retrieved from [Link]

- Orena, M., & et al. (2006). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.

- Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.

- Singh, S., & et al. (2008).

- Al-Hussain, S. A., & et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Iannelli, P., & et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxyl

-

Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

- Westphal, F., & et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. torontech.com [torontech.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an invaluable asset in the design of molecules with specific biological activities. This guide focuses on a particularly significant derivative: methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate. As a chiral building block, this compound serves as a critical precursor in the synthesis of complex pharmaceutical agents.[5] This document provides a comprehensive overview of its chemical identity, properties, stereoselective synthesis, safety considerations, and its pivotal role in drug discovery.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

-

Systematic Name: Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

-

CAS Number: 885958-67-8

-

Molecular Formula: C₁₄H₁₉NO₂

-

Molecular Weight: 233.31 g/mol

-

Structure:

-

A five-membered saturated nitrogen-containing heterocycle (pyrrolidine).

-

A benzyl group attached to the nitrogen atom (position 1).

-

A methyl group at position 4.

-

A methyl carboxylate group at position 3.

-

The stereochemistry is cis, with both the methyl and methyl carboxylate groups oriented on the same face of the pyrrolidine ring, specifically in the (3S, 4S) configuration.

-

Physicochemical Data

A comprehensive table of experimentally determined and predicted physicochemical properties is presented below. These parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Boiling Point | 302.2 °C at 760 mmHg | Predicted |

| Density | - | Data not available |

| Appearance | - | Data not available |

| Solubility | - | Data not available |

| Specific Rotation | - | Data not available |

Section 2: Stereoselective Synthesis

The synthesis of enantiomerically pure pyrrolidines is a key challenge in organic chemistry. The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient alkene is a powerful and widely employed method for constructing the pyrrolidine ring with high stereocontrol.[6][7][8][9][10]

Conceptual Workflow: 1,3-Dipolar Cycloaddition

The general strategy for the synthesis of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves the reaction of an azomethine ylide, generated in situ from N-benzylglycine or a suitable precursor, with a dipolarophile, in this case, methyl crotonate. The stereochemical outcome of the reaction is influenced by the geometry of the azomethine ylide and the mode of approach of the dipolarophile.

Caption: Conceptual workflow for the synthesis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol (Hypothetical)

Reaction Scheme:

N-benzylglycine + Methyl Crotonate → Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Materials and Reagents:

-

N-benzylglycine

-

Methyl crotonate (E/Z mixture or pure E-isomer)

-

A chiral auxiliary or catalyst (e.g., a chiral metal complex) for enantiocontrol

-

A base (e.g., triethylamine)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dehydrating agent (e.g., magnesium sulfate)

-

Reagents for purification (e.g., silica gel, solvents for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-benzylglycine (1.0 eq) and the chiral catalyst (e.g., 5-10 mol%).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reagent Addition: Add methyl crotonate (1.1 eq) and triethylamine (1.2 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (or the optimal temperature determined for the specific catalyst) and maintain under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired cis-diastereomer. The separation of diastereomers may require careful optimization of the chromatographic conditions.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm the structure, purity, and enantiomeric excess.

Section 3: Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂), the methyl ester (a singlet around 3.7 ppm), and the pyrrolidine ring protons. The coupling constants between the protons at positions 3 and 4 will be indicative of the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, the pyrrolidine ring carbons, and the methyl carbons.

Mass Spectrometry (MS)

-

Expected M/z: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 233.31. Fragmentation patterns would likely involve the loss of the benzyl group or the ester moiety.

Section 4: Applications in Drug Discovery

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring serves as a rigid scaffold, and the functional groups (ester and the potential for N-debenzylation) allow for diverse chemical modifications.

Sources

- 1. enamine.net [enamine.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions [mdpi.com]

- 9. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dipolar cycloaddition reactions of azomethine ylides with a cellulose-derived chiral enone. A novel route for organocatalysts development - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and stereochemistry of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

An In-depth Technical Guide to Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidine scaffold is a privileged motif in drug discovery, and the specific stereochemistry of this molecule makes it a valuable building block for asymmetric synthesis.[1][2] This document delves into the molecule's structural and stereochemical intricacies, its physicochemical and spectroscopic properties, a plausible stereoselective synthetic pathway, and its applications in the development of novel therapeutic agents. The content is structured to provide both foundational knowledge and practical insights for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs and natural products.[1][3] Its non-planar, flexible nature allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1][4] The introduction of stereocenters onto this scaffold dramatically increases molecular complexity and specificity. Different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles due to the enantioselective nature of biological receptors.[4]

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a highly functionalized pyrrolidine derivative. Its key features include:

-

A Defined (3S,4S) Stereochemistry: This cis configuration between the C3-carboxylate and C4-methyl groups provides a rigid conformational bias, which can be exploited in rational drug design.

-

Orthogonal Functional Groups: The N-benzyl group serves as a common protecting group, the methyl ester can be hydrolyzed or converted to an amide, and the core ring can be further functionalized. This makes it a versatile synthetic intermediate.[5][6][7]

-

Applications as a Chiral Building Block: This molecule is a key intermediate for creating more complex enantiomerically pure compounds, particularly in the development of agents like protease inhibitors and antivirals.[8][9]

This guide serves as a technical resource, consolidating critical information on this compound to facilitate its effective use in research and synthesis.

Molecular Structure and Stereochemical Analysis

The structural integrity and stereochemical purity of a synthetic building block are paramount. The title compound's architecture is defined by the precise spatial arrangement of its substituents around the pyrrolidine core.

2.1 Structural Elucidation

The molecule consists of a central pyrrolidine ring substituted at three positions:

-

Position 1 (Nitrogen): A benzyl group (C₆H₅CH₂-).

-

Position 3: A methyl carboxylate group (-COOCH₃).

-

Position 4: A methyl group (-CH₃).

2.2 Stereochemical Configuration: (3S,4S)-cis

The designation (3S,4S) refers to the absolute configuration at the two chiral centers, C3 and C4, according to the Cahn-Ingold-Prelog priority rules. This specific configuration dictates that the methyl group at C4 and the methyl carboxylate group at C3 are on the same face of the ring, a relative stereochemistry known as cis. This arrangement significantly influences the molecule's three-dimensional shape and its potential interactions with chiral environments like enzyme active sites.

The pyrrolidine ring itself is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to minimize steric and torsional strain.[10] In the (3S,4S) isomer, the bulky benzyl and ester groups will preferentially occupy pseudoequatorial positions to reduce steric hindrance, influencing the conformational equilibrium of the ring.[10]

Caption: 2D structure of the title compound with (3S,4S) stereochemistry.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for compound identification, purity assessment, and quality control.

3.1 Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | [11] (analogue) |

| Molecular Weight | 233.31 g/mol | [11] |

| Appearance | Expected to be an oil or low-melting solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) | N/A |

| Topological Polar Surface Area | 29.5 Ų | [11] (analogue) |

3.2 Predicted Spectroscopic Profile

While a dedicated experimental spectrum for this specific molecule is not publicly available, a predicted profile can be inferred based on its functional groups and known chemical shift principles.

-

¹H NMR (proton):

-

Aromatic Protons (Benzyl): Multiplet around 7.2-7.4 ppm (5H).

-

Benzyl CH₂: Two distinct signals (diastereotopic protons) appearing as doublets (a geminal coupling) around 3.6-3.8 ppm.

-

Ester CH₃: A sharp singlet around 3.7 ppm (3H).

-

Pyrrolidine Ring Protons (C2, C3, C4, C5): A complex series of multiplets between 2.0 and 3.5 ppm. The cis relationship between H3 and H4 would result in a specific coupling constant.

-

Methyl CH₃ (C4): A doublet around 1.0-1.2 ppm (3H), coupled to the C4 proton.

-

-

¹³C NMR (carbon):

-

Ester Carbonyl: Signal around 170-175 ppm.

-

Aromatic Carbons: Multiple signals between 127-140 ppm.

-

Benzyl CH₂: Signal around 55-60 ppm.

-

Ester OCH₃: Signal around 52 ppm.

-

Pyrrolidine Ring Carbons (C2, C3, C4, C5): Signals in the aliphatic region, typically between 35-65 ppm.

-

Methyl CH₃ (C4): A signal in the upfield region, around 15-20 ppm.

-

-

Mass Spectrometry (MS): The Electron Impact (EI) or Electrospray Ionization (ESI) spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 233 or 234, respectively. A prominent fragment at m/z 91 corresponding to the benzyl/tropylium cation is expected.

Synthesis and Stereochemical Control

The synthesis of 3,4-disubstituted pyrrolidines with high stereocontrol is a well-explored area of organic chemistry.[12][13] A plausible and efficient route to methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate involves a stereoselective Michael addition followed by reductive amination and cyclization.

4.1 Synthetic Workflow Overview

The key challenge is to establish the cis stereochemistry at the C3 and C4 positions. This can be achieved through a 1,4-conjugate addition of a chiral amine to an α,β-unsaturated ester, where the stereochemistry of the amine directs the formation of the new stereocenter.

Caption: Proposed synthetic workflow for the target molecule.

4.2 Detailed Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established chemical principles.

Step 1: Stereoselective Michael Addition

-

Dissolve (S)-(-)-α-methylbenzylamine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add (E)-methyl pent-2-enoate (1.1 eq) dropwise over 30 minutes.

-

Allow the reaction to stir at -78 °C for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

The crude product, a diastereomeric mixture of Michael adducts, is purified by column chromatography.

-

Causality: The chiral amine adds to the enoate, and the inherent stereocenter on the amine directs the facial selectivity of the protonation of the resulting enolate, establishing the new stereocenter at what will become the C4 position.

-

Step 2: N-Benzylation and Chiral Auxiliary Removal

-

The purified Michael adduct is dissolved in acetonitrile.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) followed by benzyl bromide (BnBr, 1.2 eq).

-

Heat the mixture to reflux for 12-18 hours.

-

After cooling, filter the solids and concentrate the filtrate.

-

The resulting dibenzylated intermediate is dissolved in methanol and subjected to hydrogenolysis (H₂, 1 atm) using Palladium on carbon (10% Pd/C) as a catalyst.

-

This selectively cleaves the more labile α-methylbenzyl group, yielding the N-benzyl amino ester.

-

Causality: Hydrogenolysis selectively removes the α-methylbenzyl group due to the benzylic C-N bond being more susceptible to cleavage under these conditions than the simpler N-benzyl group, thus "swapping" the chiral auxiliary for the desired N-substituent.

-

Step 3: Reductive Amination and Cyclization

-

The N-benzyl amino ester from the previous step possesses a terminal aldehyde (or can be generated via reduction of the ester and re-oxidation). A more direct approach involves reducing the ester to an alcohol, converting the alcohol to a leaving group (e.g., tosylate), and performing an intramolecular Sₙ2 cyclization.

-

Alternative (more direct): A Dieckmann condensation approach on a suitable diester precursor could also be employed to form the ring, followed by decarboxylation and reduction.

-

For this guide, we will assume a reductive amination pathway from a corresponding amino-aldehyde precursor. The amino-aldehyde is dissolved in dichloroethane.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted.

-

Purification by silica gel chromatography yields the final product, methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate.

-

Causality: The intramolecular reaction between the amine and the aldehyde forms a cyclic iminium ion, which is then reduced in situ by the mild reducing agent NaBH(OAc)₃ to form the pyrrolidine ring.

-

Applications in Medicinal Chemistry and Drug Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate.[5][9] Its utility stems from the ability to selectively modify its functional groups to build more elaborate molecules.

-

Scaffold for Peptidomimetics: The rigid pyrrolidine core can be used to mimic peptide beta-turns, a common secondary structure motif involved in protein-protein interactions. The (3S,4S) stereochemistry provides a specific spatial orientation for substituents that can be designed to interact with enzyme active sites or receptors.[6]

-

Synthesis of Protease Inhibitors: Many antiviral drugs, particularly those targeting viral proteases (e.g., for HIV or Hepatitis C), incorporate substituted pyrrolidine rings. The ester can be hydrolyzed to the carboxylic acid, which can act as a transition-state mimic, while the nitrogen can be incorporated into a larger pharmacophore.

-

Access to Novel Chemical Space: As a building block, it allows drug discovery programs to rapidly synthesize libraries of related compounds for structure-activity relationship (SAR) studies.[14] By varying the substituents built upon this core, chemists can fine-tune properties like potency, selectivity, and pharmacokinetic profiles.

Conclusion

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate is a stereochemically defined and synthetically versatile building block. Its importance in modern drug discovery is rooted in the prevalence of the pyrrolidine scaffold in bioactive molecules and the critical role of stereochemistry in determining pharmacological activity.[2][8] This guide has provided a detailed overview of its structure, properties, a robust synthetic strategy emphasizing stereochemical control, and its principal applications. For researchers and scientists in drug development, a thorough understanding of such chiral intermediates is essential for the efficient and rational design of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Retrieved January 6, 2026.

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]

-

Toste, F. D., & Zhang, L. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(13), 6961–6973. [Link]

-

Musacchio, T. J., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link]

-

Freire, F., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1038–1049. [Link]

-

Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 6, 2026. [Link]

-

ResearchGate. (n.d.). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. Retrieved January 6, 2026. [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved January 6, 2026. [Link]

-

MySkinRecipes. (n.d.). (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride. Retrieved January 6, 2026. [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved January 6, 2026. [Link]

-

PubChem. (n.d.). (3S,4S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved January 6, 2026. [Link]

-

MySkinRecipes. (n.d.). METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE. Retrieved January 6, 2026. [Link]

-

PubChem. (n.d.). benzyl (3S,4S)-4-methylpyrrolidine-3-carboxylate. Retrieved January 6, 2026. [Link]

-

ResearchGate. (n.d.). Methyl 3′-benzyl-4′-(2,4-dichlorophenyl)-1′-methyl-2-oxo-1-propylspiro[indoline-3,2′-pyrrolidine]-3′-carboxylate. Retrieved January 6, 2026. [Link]

-

ResearchGate. (n.d.). Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate. Retrieved January 6, 2026. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. METHYL-1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBOXYLATE [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 10. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 11. echemi.com [echemi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Buy Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate [smolecule.com]

A Technical Guide to the Biological Significance of Chiral Pyrrolidine Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in FDA-approved pharmaceuticals is a testament to its unique structural and physicochemical properties, which include the ability to explore three-dimensional space effectively and engage in crucial molecular interactions.[1][2] When chirality is introduced, the biological significance of the pyrrolidine scaffold is amplified, allowing for highly specific and potent interactions with biological targets. This guide provides an in-depth exploration of the multifaceted roles of chiral pyrrolidine scaffolds, from their presence in natural alkaloids to their central function in modern synthetic drugs and asymmetric catalysis. We will dissect the relationship between stereochemistry and biological activity, survey key synthetic methodologies, and examine the future landscape for this privileged structural motif.

The Privileged Scaffold: An Introduction

The Pyrrolidine Ring: Structural Fundamentals

The pyrrolidine ring is the saturated analog of pyrrole. Its non-planar, puckered conformation allows for substituents to be projected in distinct spatial vectors, a feature that medicinal chemists exploit to optimize binding with complex biological macromolecules.[1] This inherent three-dimensionality is a significant advantage over flat, aromatic systems. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, contributing to favorable pharmacokinetic and pharmacodynamic properties.

Chirality: The Key to Biological Specificity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). This stereospecificity arises because biological targets, such as enzymes and receptors, are themselves chiral, creating a diastereomeric interaction with chiral molecules that can differ significantly in energy and binding affinity.

Why Chiral Pyrrolidines are "Privileged Structures"

Chiral pyrrolidines are considered "privileged scaffolds" because they are capable of providing ligands for a diverse range of biological targets.[4] This versatility stems from several key attributes:

-

Conformational Rigidity: The cyclic nature restricts bond rotation, reducing the entropic penalty upon binding to a target.

-

Stereochemical Richness: Multiple stereocenters can be readily introduced, allowing for precise control over the spatial arrangement of functional groups.

-

Synthetic Accessibility: They can be efficiently synthesized from readily available chiral precursors, such as the amino acid L-proline.[5][6]

-

Proven Track Record: The pyrrolidine nucleus is found in numerous natural products and FDA-approved drugs, validating its utility in achieving desired biological effects.[1][2]

Caption: Core structure and key features of a chiral pyrrolidine.

A Spectrum of Biological Activity

The chiral pyrrolidine scaffold is a recurring motif in compounds targeting a wide array of diseases. Its structural versatility allows for the fine-tuning of interactions with diverse biological targets.

Enzyme Inhibition

Chiral pyrrolidines are exceptionally effective at targeting enzyme active sites. The rigid scaffold can position key functional groups to mimic transition states or interact with specific sub-pockets of an enzyme.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Vildagliptin, an anti-diabetic drug, features a cyanopyrrolidine moiety that forms a reversible covalent bond with the catalytic serine residue of DPP-4. The specific stereochemistry is crucial for its potent and selective inhibition.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Captopril, a widely used antihypertensive agent, incorporates an L-proline core. This design was based on the structure of a peptide isolated from snake venom. The proline moiety provides a rigid backbone that correctly orients the thiol and carboxylate groups for potent binding to the zinc ion in the ACE active site.

Neuropharmacology and Receptor Modulation

The pyrrolidine core is a prominent feature in many neurologically active agents, acting as a versatile scaffold for modulating various receptors and transporters in the central nervous system (CNS).

-

Neurodegenerative Diseases: Recent research has explored chiral pyrrolidines as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and other relevant targets.[7]

-

Antinociceptive Activity: Certain chiral arylpyrrolidinols have demonstrated significant pain-relief properties in preclinical models, with the biological effect being clearly influenced by the stereochemistry of the molecule.[8]

-

Natural Alkaloids: Nicotine, a well-known pyrrolidine alkaloid, acts as an agonist at nicotinic acetylcholine receptors. Cocaine, another natural alkaloid, contains a related tropane ring system and functions by blocking dopamine, serotonin, and norepinephrine transporters. While therapeutically limited due to toxicity and abuse potential, these natural products have been invaluable tools for understanding neurobiology.[9]

Antiviral and Anticancer Activity

The stereospecificity offered by the pyrrolidine ring is critical for designing effective antiviral and anticancer drugs.[3]

-

Hepatitis C Virus (HCV) Inhibitors: Several HCV NS3 protease inhibitors incorporate a proline or hydroxyproline derivative. These moieties are designed to fit into the specific S2 subsite of the viral protease, with chirality being essential for achieving high potency.

-

Anticancer Agents: The pyrrolo[2,1-c][10][11]benzodiazepines (PBDs) are a class of natural products with potent antitumor activity, which they exert by binding covalently to the minor groove of DNA. The inherent chirality of the pyrrolidine ring dictates the shape and reactivity of the molecule, enabling this sequence-selective interaction.

Natural Pyrrolizidine Alkaloids (PAs)

While the pyrrolidine scaffold is a boon for drug design, it is also present in a class of toxic natural products known as pyrrolizidine alkaloids (PAs).[12][13] Found in thousands of plant species, PAs serve as a chemical defense against herbivores.[12][14] When ingested by humans or livestock, they can cause severe liver damage (hepatotoxicity), genotoxicity, and carcinogenicity.[13][14][15] This toxicity is a double-edged sword; while it makes PAs dangerous contaminants in herbal remedies and food, some have been investigated for their pharmacological properties, including antimicrobial and anticancer effects.[14]

| Drug/Compound | Scaffold Example | Therapeutic Area | Mechanism of Action |

| Vildagliptin | (S)-1-(2-cyanoethyl)pyrrolidine | Antidiabetic | DPP-4 Inhibitor[6] |

| Captopril | L-Proline | Antihypertensive | ACE Inhibitor[6] |

| Eletriptan | (R)-pyrrolidine derivative | Antimigraine | 5-HT1B/1D Receptor Agonist[6] |

| Crispine A | Pyrrolo[2,1-a]isoquinoline | Anticancer (preclinical) | DNA Intercalation, Topoisomerase Inhibition[16] |

| Nicotine | (S)-3-(1-methylpyrrolidin-2-yl)pyridine | Natural Alkaloid | Nicotinic Acetylcholine Receptor Agonist[9] |

The Decisive Role of Stereochemistry in Biological Action

Causality: How Chirality Governs Target Interaction

The interaction between a chiral drug and its biological target is governed by the three-point attachment model. For optimal binding, at least three points of interaction between the molecule and the target must be established. An enantiomer may fail to achieve this three-point contact, leading to a much weaker interaction.

The pyrrolidine scaffold provides a rigid framework that locks substituents into well-defined spatial orientations. A change in stereochemistry at a single carbon atom can completely alter the molecule's shape, preventing it from fitting into its binding site or introducing steric clashes, thereby abrogating its biological effect.

Caption: Diastereomeric interaction between enantiomers and a chiral target.

Asymmetric Synthesis: Crafting the Chiral Scaffold

The demand for enantiomerically pure pyrrolidines has driven significant innovation in asymmetric synthesis. The choice of synthetic strategy depends on the desired substitution pattern, scalability, and available starting materials.

Chiral Pool Synthesis

This is a highly common and efficient strategy that utilizes readily available, inexpensive chiral molecules as starting materials.[6] The amino acid L-proline and its derivative, 4-hydroxy-L-proline, are the most prominent starting points.[5][6] The inherent chirality of these molecules is carried through the synthetic sequence to the final product, avoiding the need for chiral catalysts or resolutions.

Catalytic Asymmetric Synthesis

These methods construct the chiral pyrrolidine ring from achiral or prochiral precursors using a small amount of a chiral catalyst.

-

Asymmetric 1,3-Dipolar Cycloadditions: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene. The use of chiral copper(I) or silver(I) catalysts can control the facial selectivity of the addition, leading to highly enantioenriched pyrrolidines.[10]

-

Intramolecular C-H Amination: Recent advances have enabled the direct conversion of C-H bonds into C-N bonds.[17] Biocatalytic platforms using engineered cytochrome P450 enzymes can catalyze the intramolecular insertion of a nitrene into an aliphatic C-H bond to form the pyrrolidine ring with excellent enantioselectivity.[17]

Experimental Protocol: Enantioselective Synthesis of a Pyrrolidine via Copper-Catalyzed [3+2] Cycloaddition

This protocol is adapted from a validated literature procedure for the synthesis of highly substituted chiral pyrrolidines.[10] The rationale is to use a chiral ligand to create a chiral environment around a copper catalyst, which then directs the stereochemical outcome of the cycloaddition between an iminoester and an enone.

Objective: To synthesize a chiral pyrrolidine with high enantiomeric excess (ee).

Materials:

-

Copper(I) precatalyst: [Cu(CH₃CN)₄]BF₄

-

Chiral Ligand (e.g., a chiral bisoxazoline or phosphine ligand)

-

Base: Cesium Carbonate (Cs₂CO₃)

-

Iminoester (dipole precursor)

-

β,β-disubstituted enone (dipolarophile)

-

Anhydrous solvents: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)

-

Inert gas: Argon or Nitrogen

Methodology:

-

Catalyst Preparation (The "Why"): In a flame-dried Schlenk flask under an inert atmosphere, the copper precatalyst (7.5 mol %) and the chiral ligand (8.25 mol %) are dissolved in anhydrous THF. Rationale: The inert atmosphere is critical to prevent oxidation of the Cu(I) catalyst. The chiral ligand complexes with the copper ion, creating the asymmetric catalytic species that will control the stereochemistry.

-

Reaction Assembly: The flask is cooled to -30 °C. The base, Cs₂CO₃, is added, followed by a solution of the enone (1.0 equiv) in a THF/MTBE solvent mixture. Rationale: The low temperature helps to enhance enantioselectivity by favoring the transition state leading to the desired enantiomer. The base is required to deprotonate the iminoester, generating the active azomethine ylide dipole in situ.

-

Reactant Addition: A solution of the α-substituted iminoester (1.5 equiv) is added dropwise over 10 minutes. Rationale: Slow addition helps to maintain a low concentration of the reactive dipole, minimizing potential side reactions. A slight excess of the iminoester ensures complete consumption of the limiting enone.

-

Reaction Monitoring: The reaction is stirred at -30 °C for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: The extended reaction time at low temperature is necessary to achieve high conversion and selectivity.

-

Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

-

Stereochemical Analysis: The enantiomeric excess (ee) of the purified pyrrolidine product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Rationale: This is the definitive step to validate the success of the asymmetric induction. The ee value quantifies the preference for the formation of one enantiomer over the other.

| Parameter | Condition | Rationale |

| Catalyst | [Cu(CH₃CN)₄]BF₄ / Chiral Ligand L1 | Creates the chiral environment for stereocontrol.[10] |

| Temperature | -30 °C | Enhances enantioselectivity by increasing the energy difference between diastereomeric transition states.[10] |

| Base | Cs₂CO₃ | Generates the reactive azomethine ylide from the iminoester precursor.[10] |

| Solvent | THF / MTBE | A mixed solvent system found to optimize both yield and enantioselectivity for this specific reaction.[10] |

Role in Asymmetric Organocatalysis

Beyond being components of bioactive molecules, chiral pyrrolidines, particularly the amino acid L-proline and its derivatives, are powerful catalysts in their own right.[5][18] This field, a cornerstone of modern organic synthesis, earned the 2021 Nobel Prize in Chemistry.[2]

Mechanism of Action: Proline catalyzes reactions, such as aldol and Michael additions, through two primary catalytic cycles:

-

Enamine Catalysis: The pyrrolidine nitrogen reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the original carbonyl compound and reacts with an electrophile from a specific face, directed by the catalyst's stereochemistry.

-

Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

Caption: Simplified workflow of enamine catalysis using a chiral pyrrolidine.

Future Prospects and Conclusion

The chiral pyrrolidine scaffold is far from being a solved chapter in chemical biology. Its journey continues with new applications and challenges on the horizon.

-

Emerging Applications: The unique conformational constraints of bicyclic and spirocyclic pyrrolidine analogues are being explored to target previously "undruggable" proteins and to develop novel peptide mimetics.[19]

-

Synthetic Challenges: While many methods exist, the efficient, scalable, and sustainable synthesis of complex, polysubstituted chiral pyrrolidines remains an active area of research. The development of novel C-H functionalization and biocatalytic methods will be crucial.[4][17]

References

-

Wang, Y., et al. (2022). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. Available at: [Link]

-

Wang, B., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Alonso, I., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. Available at: [Link]

-

Xue, F., et al. (2017). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. (n.d.). PharmaCompass. Available at: [Link]

-

Ma, S., & Ni, B. (2004). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. Available at: [Link]

-

Bertolasi, M., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

-

Kempf, M., et al. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Angewandte Chemie International Edition. Available at: [Link]

-

Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. Available at: [Link]

-

Kempf, M., et al. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Semantic Scholar. Available at: [Link]

-

Mondal, S., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. Available at: [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

-

Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Available at: [Link]

-

Results obtained using chiral pyrrolidine-containing organocatalysts in... (n.d.). ResearchGate. Available at: [Link]

-

Proline. (n.d.). Wikipedia. Available at: [Link]

-

Collina, S., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Reddy, T. S., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. The Journal of Organic Chemistry. Available at: [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Carocci, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

-

Sizovs, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Jayawickreme, K., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Liu, F., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Molecules. Available at: [Link]

-

Gurung, R., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. Available at: [Link]

- G.A. et al. (1993). Derivatives of l-proline, their preparation and their biological uses. Google Patents.

-

Yeganyan, T. H., et al. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | Semantic Scholar [semanticscholar.org]

- 14. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]